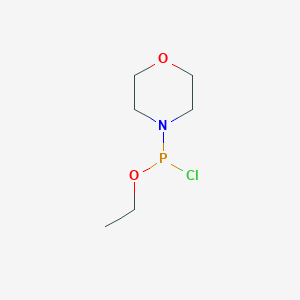
4-(3-氰基苯基)苯甲酸甲酯
描述
“Methyl 4-(3-cyanophenyl)benzoate” is a chemical compound with the CAS Number: 89900-92-5. It has a molecular weight of 237.26 and its IUPAC name is methyl 3’-cyano [1,1’-biphenyl]-4-carboxylate .
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 4-(3-cyanophenyl)benzoate” is represented by the linear formula C15H11NO2 .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学研究应用
Organic Synthesis
Methyl 4-(3-cyanophenyl)benzoate: is a valuable compound in organic synthesis, particularly in the construction of biaryl structures which are prevalent in many pharmaceuticals. Its cyano group can act as a precursor to other functional groups through further chemical reactions, such as reduction to amines or transformation into carboxylic acids . These transformations are crucial for diversifying molecular scaffolds in drug development.
Pharmaceutical Research
In pharmaceutical research, Methyl 4-(3-cyanophenyl)benzoate serves as an intermediate in the synthesis of various drug candidates. For instance, it has been used in the synthesis of smoothened receptor inhibitors, which have potential impacts on blood-related cancers . The compound’s ability to introduce a cyano group into complex molecules is particularly valuable for creating new therapeutic agents.
Material Science
The compound’s applications extend to material science, where its structural properties can be utilized in the development of organic electronic materials. The cyano group’s strong electron-withdrawing nature can contribute to the creation of n-type semiconductors, which are essential components in organic photovoltaics and light-emitting diodes .
Analytical Chemistry
In analytical chemistry, Methyl 4-(3-cyanophenyl)benzoate can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical structure allows for easy identification and quantification when analyzing complex mixtures .
Biochemistry
Biocatalysis is an emerging field in biochemistry where Methyl 4-(3-cyanophenyl)benzoate could be employed. Enzymes can selectively transform the cyano group into other functionalities, enabling the production of chiral intermediates for drugs with high selectivity and under environmentally benign conditions .
Industrial Uses
On an industrial scale, Methyl 4-(3-cyanophenyl)benzoate can be used in the synthesis of dyes, pigments, and other fine chemicals. Its molecular structure allows for the introduction of additional functional groups, making it a versatile starting material for a wide range of industrial products .
安全和危害
While specific safety and hazard information for “Methyl 4-(3-cyanophenyl)benzoate” is not available, general safety measures for handling chemicals include ensuring adequate ventilation, wearing personal protective equipment/face protection, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
属性
IUPAC Name |
methyl 4-(3-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNDONDAUMRIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362692 | |
| Record name | Methyl 4-(3-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-cyanophenyl)benzoate | |
CAS RN |
89900-92-5 | |
| Record name | Methyl 3′-cyano[1,1′-biphenyl]-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89900-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(3-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1608079.png)





![Methyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1608089.png)